4,4-Dimethyl-2-cyclopenten-1-one
Overview
Description
4,4-Dimethyl-2-cyclopenten-1-one: is an organic compound with the molecular formula C₇H₁₀O. It is a member of the cyclopentenone family, characterized by a five-membered ring with a ketone functional group. This compound is notable for its α,β-unsaturated carbonyl structure, which imparts unique chemical reactivity and biological activity. It has been identified as a constituent in the essential oil of Tagetes minuta L and exhibits significant tumor-specific cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one can be achieved through a multi-step process starting from 2,2-dimethyl-4-pentenal. The procedure involves the following steps :
-
Oxidation of 2,2-dimethyl-4-pentenal:
- A solution of copper(I) chloride, palladium(II) chloride, dimethylformamide, and water is prepared.
- Oxygen is bubbled through this solution for 60 hours at room temperature.
- The resulting keto-aldehyde is extracted and purified.
-
Cyclization to form this compound:
- The keto-aldehyde is refluxed with aqueous potassium hydroxide, tetrahydrofuran, and ethyl ether under a nitrogen atmosphere for 66 hours.
- The product is then extracted and purified to yield this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
4,4-Dimethyl-2-cyclopenten-1-one undergoes various chemical reactions due to its α,β-unsaturated carbonyl structure:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The α,β-unsaturated carbonyl group allows for nucleophilic addition reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic addition.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It serves as a valuable starting material in the synthesis of terpenoids and other complex organic molecules.
Medicine: Its tumor-specific cytotoxicity suggests potential therapeutic applications in oncology.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-cyclopenten-1-one involves its interaction with cellular components:
Molecular Targets: The compound selectively targets tumor cells, inducing cytotoxic effects.
Pathways Involved: The exact molecular pathways are not fully elucidated, but it is believed to interfere with cellular metabolism and induce apoptosis in tumor cells.
Comparison with Similar Compounds
- 2-Cyclopenten-1-one
- 2,3-Dimethyl-2-cyclopenten-1-one
- 3-Methyl-2-cyclopentenone
- 2-Methyl-2-cyclopenten-1-one
Comparison:
- 4,4-Dimethyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
- Compared to other cyclopentenones, it exhibits higher tumor-specific cytotoxicity, making it a more promising candidate for anticancer research .
Properties
IUPAC Name |
4,4-dimethylcyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVCSCZJJGBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177287 | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22748-16-9 | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.